5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 41948-69-0
VCID: VC5971857
InChI: InChI=1S/C7H5ClN2O/c1-4-5(3-9)2-6(8)7(11)10-4/h2H,1H3,(H,10,11)
SMILES: CC1=C(C=C(C(=O)N1)Cl)C#N
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58

5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

CAS No.: 41948-69-0

Cat. No.: VC5971857

Molecular Formula: C7H5ClN2O

Molecular Weight: 168.58

* For research use only. Not for human or veterinary use.

5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile - 41948-69-0

Specification

CAS No. 41948-69-0
Molecular Formula C7H5ClN2O
Molecular Weight 168.58
IUPAC Name 5-chloro-2-methyl-6-oxo-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C7H5ClN2O/c1-4-5(3-9)2-6(8)7(11)10-4/h2H,1H3,(H,10,11)
Standard InChI Key DBPSCVUSAJTYOD-UHFFFAOYSA-N
SMILES CC1=C(C=C(C(=O)N1)Cl)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (IUPAC name: 5-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile) is a monocyclic compound with the systematic identifier 1163297-82-2 in the PubChem database . Its molecular weight is 168.58 g/mol, and its structure features a chloro group at position 5, a methyl group at position 2, and a nitrile group at position 3 (Figure 1) .

Table 1: Key Identifiers of 5-Chloro-2-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

PropertyValue
Molecular FormulaC7H5ClN2O\text{C}_7\text{H}_5\text{ClN}_2\text{O}
SMILESCC1=C(C=C(C(=O)N1)C#N)Cl
InChIKeyIEEIIJDVMMNPDI-UHFFFAOYSA-N
CAS Registry Number1163297-82-2

Synthesis and Manufacturing

Challenges in Optimization

Key challenges include controlling regioselectivity during chlorination and minimizing side reactions such as over-oxidation of the pyridone ring. Patent literature emphasizes the importance of solvent selection (e.g., dimethylformamide or tetrahydrofuran) and temperature gradients to enhance yield .

Physicochemical Properties

Solid-State Characterization

Crystalline forms of related compounds are characterized using X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) . For example:

  • XRPD: A Type A solid form of olutasidenib (a structural analog) shows peaks at 6.3°, 12.8°, and 23.6° .

  • DSC: Endothermic events near 210°C correspond to melting points .

  • TGA: Mass losses below 1% up to 150°C indicate low hygroscopicity .

Table 2: Thermal Properties of Analogous Compounds

TechniqueObservationTemperature Range
XRPDCrystalline peaks at 6.3°, 12.8°5–40° 2θ
DSCMelting endotherm at 210°C25–300°C
TGA0.5% mass loss at 150°C25–300°C

Solubility and Stability

Though direct data is unavailable, the nitrile and oxo groups suggest moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and instability under strongly acidic or basic conditions due to hydrolysis of the nitrile moiety.

Applications in Pharmaceutical Development

Role as a Synthetic Intermediate

This compound’s structure aligns with motifs found in kinase inhibitors and IDH1 (isocitrate dehydrogenase 1) antagonists. For example, olutasidenib (FDA-approved for AML) shares the 6-oxo-1,6-dihydropyridine core, underscoring its utility in drug discovery .

Biological Activity

While no direct studies on the target compound exist, structurally related pyridone carbonitriles exhibit:

  • Enzyme Inhibition: Binding to ATP pockets in kinases via hydrogen bonds with the oxo group .

  • Anticancer Effects: Induction of apoptosis in leukemia cell lines at IC50_{50} values <1 μM .

Future Directions

Research Opportunities

  • Synthetic Methodology: Developing one-pot syntheses to improve atom economy.

  • Biological Screening: Evaluating inhibitory activity against IDH1/2 mutants.

  • Formulation Studies: Exploring co-crystals to enhance solubility and bioavailability.

Industrial Relevance

The compound’s versatility positions it as a candidate for high-throughput screening in oncological and neurological drug discovery programs. Collaborations between academic and industrial labs could accelerate its translational potential.

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